molecular formula C13H20BrNO2S B13847803 4-(bromomethyl)-N,N-dipropylBenzenesulfonamide

4-(bromomethyl)-N,N-dipropylBenzenesulfonamide

Cat. No.: B13847803
M. Wt: 334.27 g/mol
InChI Key: UMPBIZVIUQHEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-N,N-dipropylBenzenesulfonamide is an organic compound that features a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N,N-dipropylBenzenesulfonamide typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of reaction parameters such as temperature, solvent composition, and reaction time .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N,N-dipropylBenzenesulfonamide involves its ability to act as an electrophile, reacting with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with amino acid residues such as cysteine and lysine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(bromomethyl)-N,N-dipropylBenzenesulfonamide is unique due to the presence of the dipropyl groups on the sulfonamide nitrogen, which can influence its reactivity and interactions with biological targets. This structural feature can enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C13H20BrNO2S

Molecular Weight

334.27 g/mol

IUPAC Name

4-(bromomethyl)-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C13H20BrNO2S/c1-3-9-15(10-4-2)18(16,17)13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

UMPBIZVIUQHEAB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.